molecular formula C5H6BrN3 B102953 2-Amino-5-bromo-4-methylpyrimidine CAS No. 17321-93-6

2-Amino-5-bromo-4-methylpyrimidine

Cat. No.: B102953
CAS No.: 17321-93-6
M. Wt: 188.03 g/mol
InChI Key: LPQVTZJEIXYDQA-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methylpyrimidine (2AB4MP) is a heterocyclic compound with a five-membered ring structure consisting of two nitrogen atoms, one bromine atom, and two methyl groups. It is a derivative of pyrimidine, an aromatic nitrogen-containing heterocyclic compound, and is commonly used as a reagent in organic synthesis. 2AB4MP is also used in laboratory experiments for its unique properties, such as its ability to act as an oxidizing agent and its stability to heat, light, and moisture.

Scientific Research Applications

Synthesis of Derivatives

2-Amino-5-bromo-4-methylpyrimidine serves as a precursor in synthesizing various derivatives. For example, it is used in the formation of thiazolo[4,5-d]pyrimidine derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006) and in the reaction with isothiocyanates to form new compounds (Rahimizadeh, Bakavoli, & Nikpour, 2007).

Crystallography Studies

In crystallography, this compound is utilized for structural analysis. A study detailed the regioselective displacement reaction of ammonia with this compound and investigated its crystalline structure using X-ray crystallography (Doulah et al., 2014).

Quantum Chemical Calculations

Quantum chemical calculations are performed on compounds like this compound for molecular structure elucidation. These calculations include spectroscopic insights, vibrational frequencies, and electron density analysis (Prabavathi & Nilufer, 2015).

Antimicrobial Activity

The compound is also researched for its potential antimicrobial properties. A study synthesized and evaluated its derivatives for antibacterial activities, highlighting its relevance in medicinal chemistry (Rahimizadeh et al., 2011).

Halogenation Studies

Halogenation studies involving this compound explore its reactivity and transformation under different conditions. This includes the investigation of regioselective halogenation and the formation of various derivatives (Zeuner & Niclas, 1989).

Impact on Antimycobacterial Activity

Research on halogen atom localization in derivatives of this compound provides insights into antimycobacterial activity levels, which is significant for developing new antimicrobial agents (Erkin & Krutikov, 2010).

Safety and Hazards

2-Amino-5-bromo-4-methylpyrimidine may cause respiratory irritation, serious eye damage, skin irritation, and can be harmful if swallowed .

Relevant Papers The relevant papers for this compound include studies on its synthesis, properties, and potential applications . These papers provide a comprehensive analysis of the compound.

Properties

IUPAC Name

5-bromo-4-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQVTZJEIXYDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595146
Record name 5-Bromo-4-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-93-6
Record name 5-Bromo-4-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methylpyrimidin-2-amine
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Synthesis routes and methods I

Procedure details

To a solution of 4-methylpyrimidine-2-ylamine (8.0 g, 0.073 mol) in chloroform (320 mL) was added N-bromosuccinimide (13.7 g, 0.077 mol). The reaction mixture was stirred in the dark for 18 hrs. LC/MS indicated the reaction was completed. The mixture was diluted with DCM, then washed with 1N NaOH aq solution and brine, dried over MgSO4, filtered and concentrated to yield 5-bromo-4-methylpyrimidine-2-ylamine (12 g, Yield: 86%).
Quantity
8 g
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13.7 g
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320 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-methylpyrimidine-2-ylamine (10.9 g, 100 mmol) in chloroform (400 mL) was added N-bromosuccinimide (17.8 g, 100 mmol). The solution was stirred in the dark for 15 hours, at which time it was added to CH2Cl2 (1400 mL), washed with 1N NaOH (3×200 mL) and NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated, yielding 5-bromo-4-methylpyrimidine-2-ylamine (18.8 g, 99%). LCMS (m/z): 188.0/190.0 (MH+). 1H NMR (CDCl3): δ 8.22 (s, 1H), 5.02 (bs, 2H), 2.44 (s, 3H).
Quantity
10.9 g
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17.8 g
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400 mL
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1400 mL
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Synthesis routes and methods III

Procedure details

2-Amino-4-methylpyrimidine (10 g, 91.6 mmol), n-bromosuccinimide (17.9 g, 100.8 mmol) and CHCl3 are mixed together and stirred at room temperature for 1 hour. The solvent is removed in vacuo, water is added and the mixture is stirred at room temperature for 30 minutes. The resulting precipitate is collected by filtration and dried under vacuum oven to afford the title compound.
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10 g
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17.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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